molecular formula C7H16NO2+ B1215652 Oxapropanium CAS No. 5818-18-8

Oxapropanium

Cat. No.: B1215652
CAS No.: 5818-18-8
M. Wt: 146.21 g/mol
InChI Key: HJPHIJVSRJVAGC-UHFFFAOYSA-N
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Description

Oxapropanium, chemically known as N,N,N-trimethyl-1,3-dioxolan-4-methanaminium iodide (CAS 541-66-2), is a quaternary ammonium compound classified as a cholinergic agent . Its molecular formula is C₇H₁₆INO₂, with a molecular weight of 273.11 g/mol . The structure comprises a 1,3-dioxolane ring linked to a trimethylammonium group via a methylene bridge, conferring both hydrophilicity and structural rigidity (SMILES: [I-].C[N+](C)(C)CC1COCO1) . Key properties include a melting point of 158–160°C, high water solubility, and moderate solubility in alcohols and ethers . Synthesized via the reaction of glycerol α-monohalohydrin cyclic acetals with dimethylamine followed by quaternization with methyl iodide, this compound has been investigated for its cholinergic activity, though clinical applications remain undocumented .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5818-18-8

Molecular Formula

C7H16NO2+

Molecular Weight

146.21 g/mol

IUPAC Name

1,3-dioxolan-4-ylmethyl(trimethyl)azanium

InChI

InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1

InChI Key

HJPHIJVSRJVAGC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1COCO1

Canonical SMILES

C[N+](C)(C)CC1COCO1

Other CAS No.

92981-69-6
92981-70-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxapropanium iodide can be synthesized by the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of the quaternary ammonium salt . The general reaction conditions involve:

    Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, methyl iodide

    Solvents: Water, alcohol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

In industrial settings, the production of this compound iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxapropanium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and solvents like water or alcohol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Oxapropanium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxapropanium iodide involves its interaction with the cholinergic system. It acts as a cholinergic agent by mimicking the action of acetylcholine, a neurotransmitter. This interaction occurs at the molecular level, where this compound iodide binds to cholinergic receptors, leading to the activation of downstream signaling pathways. The specific molecular targets include muscarinic and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Functional Comparison: Cholinergic Agents

Oxapropanium belongs to the cholinergic class, which includes compounds that mimic or modulate acetylcholine (ACh) activity. While ACh itself (a neurotransmitter with the formula C₇H₁₆NO₂⁺) shares a quaternary ammonium group with this compound, structural differences are significant:

  • ACh contains an ester-linked acetyl group, making it susceptible to hydrolysis by acetylcholinesterase.
Property This compound Iodide Acetylcholine (ACh)
Molecular Formula C₇H₁₆INO₂ C₇H₁₆NO₂⁺
Molecular Weight 273.11 g/mol 146.21 g/mol
Key Functional Group 1,3-Dioxolane + Quaternary N⁺ Ester + Quaternary N⁺
Stability to Hydrolysis High (cyclic ether) Low (ester)
Receptor Specificity Broad (untested) Muscarinic/Nicotinic

The dioxolane ring in this compound likely reduces its ability to cross the blood-brain barrier compared to tertiary amines, a common trait among quaternary ammonium cholinergics .

Structural Comparison: Quaternary Ammonium Salts with Cyclic Ethers

This compound’s structural uniqueness lies in its combination of a quaternary ammonium group and a 1,3-dioxolane moiety. Similar compounds include:

1,3-Dioxolane Derivatives
  • Vecuronium Bromide : A neuromuscular blocking agent with a steroidal backbone and tetrahydrofuran rings. Unlike this compound, Vecuronium lacks a quaternary ammonium group directly attached to the dioxolane, resulting in distinct pharmacokinetics .
  • Metocurine Iodide : Contains two quaternary ammonium groups linked by a dioxolane-like structure. This dimeric arrangement enhances potency but increases molecular weight (MW ≈ 840 g/mol) compared to this compound .
Property This compound Iodide Metocurine Iodide
Molecular Formula C₇H₁₆INO₂ C₄₀H₄₈N₂O₄I₂
Molecular Weight 273.11 g/mol 840.54 g/mol
Charge +1 +2
Therapeutic Use Cholinergic (investigational) Neuromuscular Blocker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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